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Get Quote

In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are

indispensable for minimizing solvent proton signals that would otherwise overwhelm the

analyte's spectrum.[1] However, the isotopic enrichment of these solvents is never 100%.[1]

Consequently, a small fraction of partially protonated isotopologues remains, giving rise to

characteristic 'residual solvent peaks'. Understanding and accurately identifying these peaks is

a fundamental skill for any researcher, as it prevents the misinterpretation of an impurity signal

as part of the compound of interest. This guide provides a detailed examination of the residual

proton signal of bromoform-d (CDBr₃), a dense organic solvent used in specialized

applications.

Core Principles of Bromoform-d in NMR
Bromoform (CHBr₃) and its deuterated counterpart, bromoform-d (CDBr₃), are high-density

liquids with a sweet odor similar to chloroform.[2][3][4] Bromoform-d is particularly useful as a

solvent for waxes, oils, and greases, and its high density can be exploited for mineral

separation.[2][3][5] When used as an NMR solvent, the small amount of remaining, non-

deuterated CHBr₃ is the source of the residual proton peak. The chemical purity for
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commercially available bromoform-d is typically ≥99%, with an isotopic purity of at least 99.5

atom % D.

Characterizing the ¹H NMR Residual Signal of
Bromoform-d
The residual proton signal of bromoform-d is characterized by its chemical shift and

multiplicity. Unlike other deuterated solvents where the residual proton may be coupled to an

adjacent deuterium on the same molecule (e.g., the 1:2:3:2:1 pentet of CHD₂OD in methanol-

d₄), the residual signal in bromoform-d arises from the CHBr₃ isotopologue.[1] Since the

single proton in this molecule has no adjacent protons or deuterium atoms to couple with, its

signal appears as a singlet.

Chemical Shift: Position and Influencing Factors
The chemical shift of a residual solvent peak is not an immutable constant. It can be influenced

by several factors including temperature, solute concentration, and the presence of other

substances capable of hydrogen bonding or other intermolecular interactions.[6][7] For

bromoform-d, the accepted chemical shift for the residual CHBr₃ peak is generally found in a

distinct region of the spectrum.

A ¹H NMR spectrum of non-deuterated bromoform (CHBr₃) dissolved in chloroform-d (CDCl₃)

shows the proton signal at approximately 6.83 ppm.[8] This provides a foundational reference

point. Authoritative solvent data charts compiled by leading institutions and suppliers are the

primary resource for identifying these peaks in practice.

Data Summary: Bromoform-d Residual Peak
For clarity and quick reference, the key properties of the bromoform-d residual ¹H signal are

summarized below.
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Property Value Notes

Solvent Bromoform-d (CDBr₃)
High-density solvent (2.906

g/mL at 25 °C).

Residual Isotopologue Tribromomethane (CHBr₃)
Arises from incomplete

deuteration.

¹H Chemical Shift (δ) ~6.83 ppm
Can vary slightly based on

sample conditions.[8]

Multiplicity Singlet (s)
No H-H or H-D coupling on the

molecule.

Coupling Constant Not Applicable The signal is a singlet.

Experimental Protocol: Unambiguous Identification
of the Residual Bromoform-d Peak
Trustworthiness in spectral analysis hinges on a self-validating system. The following protocol

outlines a robust, field-proven methodology for confirming the identity of a suspected residual

bromoform-d peak.

Step 1: Initial Spectrum Acquisition
Prepare and run the ¹H NMR sample in bromoform-d as per standard laboratory procedures.

Ensure the spectrometer is properly locked and shimmed on the bromoform-d deuterium

signal.

Step 2: Tentative Peak Assignment
Examine the resulting spectrum for a singlet peak in the region of 6.8-6.9 ppm. If such a peak

is present and cannot be attributed to the analyte, it is a candidate for the residual solvent

peak.

Step 3: Confirmation via Spiking
This is the definitive validation step. a. Obtain a vial of non-deuterated bromoform (CHBr₃). b.

Using a microsyringe, carefully add a minuscule amount (e.g., 0.1-0.5 µL) of CHBr₃ directly to
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the NMR tube containing the sample. c. Gently invert the tube several times to ensure thorough

mixing. d. Re-acquire the ¹H NMR spectrum under identical conditions.

Step 4: Analysis of Results
Compare the second spectrum to the first. If the intensity of the singlet at ~6.83 ppm has

significantly increased relative to all other signals (analyte and impurities), its identity as the

residual bromoform-d peak is confirmed. If another peak increases in intensity, the initial

assignment was incorrect. If the suspected peak's intensity remains unchanged, it is likely an

impurity in the sample, not the residual solvent.

This causality-driven approach provides an unambiguous, self-validating result, forming the

cornerstone of reliable spectral interpretation.

Logical Workflow for Peak Identification
The process of identifying any unknown peak suspected of being a solvent impurity can be

visualized as a logical workflow. The following diagram illustrates this decision-making process.
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Initial Analysis

Confirmation Protocol

Conclusion
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Caption: Workflow for the identification and confirmation of a suspected residual solvent peak.
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Conclusion
The residual proton peak of bromoform-d is a singlet appearing at approximately 6.83 ppm in

¹H NMR spectra. While its precise location can be sensitive to experimental conditions, its

identity can be unequivocally confirmed through a simple spiking experiment. For researchers

in drug development and chemical sciences, a rigorous and logical approach to identifying

such signals is not merely procedural—it is fundamental to maintaining scientific integrity and

ensuring the validity of structural elucidation. By combining knowledge from authoritative

reference data with systematic experimental validation, one can navigate the complexities of

spectral analysis with confidence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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